molecular formula C10H14N4O2 B1333066 1-Methyl-4-(5-nitropyridin-2-yl)piperazine CAS No. 55403-34-4

1-Methyl-4-(5-nitropyridin-2-yl)piperazine

Cat. No. B1333066
CAS RN: 55403-34-4
M. Wt: 222.24 g/mol
InChI Key: DZIASOMGGPNYCU-UHFFFAOYSA-N
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Description

The compound "1-Methyl-4-(5-nitropyridin-2-yl)piperazine" is a chemical entity that belongs to the class of piperazines, which are heterocyclic organic compounds featuring a six-membered ring containing two nitrogen atoms at opposite positions. Piperazines and their derivatives are known for their wide range of biological activities and are often used as building blocks in pharmaceuticals, including antipsychotic drugs, antidepressants, and antihistamines .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multi-step chemical reactions, starting from various aromatic or aliphatic precursors. For instance, substituted piperazines can be synthesized through alkylation, cyclocondensation, or amination reactions. In the context of the provided papers, the synthesis of related piperazine derivatives has been achieved through different methods, such as a four-component cyclocondensation using a catalyst in ethanol , or by alkylation followed by acidulation, reduction, diazotization, substitution, and hydrolysis . These methods demonstrate the versatility of synthetic approaches for creating a wide array of piperazine-based compounds.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can adopt a chair conformation, providing a scaffold for various substituents. The substituents can significantly influence the molecular geometry and, consequently, the biological activity of the compound. For example, the crystal packing of piperazinediones derived from certain carboxylic acids showed that these compounds engage in hydrogen bonding and prefer parallel edge-to-center arene interactions . The molecular structure is crucial for the interaction with biological targets, as seen in the docking analysis of dopaminergic ligands .

Chemical Reactions Analysis

Piperazine derivatives can participate in a variety of chemical reactions, which are essential for their biological function and for the synthesis of more complex molecules. The reactivity of the piperazine moiety can be exploited to introduce various functional groups, such as nitro, amino, or carboxylate groups, which can enhance the compound's pharmacological properties . The presence of a nitro group, for example, is a common feature in many biologically active piperazine derivatives, as it can be involved in redox reactions within biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of the substituents on the piperazine ring. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. For instance, the introduction of methyl or ethyl groups can affect the lipophilicity of the molecule, which in turn can influence its ability to cross cell membranes . The nitro group can also impact the acidity and basicity of the compound, which are critical parameters for drug absorption and distribution .

Scientific Research Applications

Neuroimaging Studies

1-Methyl-4-(5-nitropyridin-2-yl)piperazine derivatives have been studied for their potential in neuroimaging, particularly in Positron Emission Tomography (PET) applications. A study by García et al. (2014) developed a derivative that showed high affinity and selectivity as a 5-HT1A receptor antagonist. This compound demonstrated significant potential for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Antibacterial Research

In the field of antibacterial research, derivatives of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine have been synthesized and tested for efficacy. Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, showing significant antibacterial activities, including against strains like E. coli and S. aureus (Mekky & Sanad, 2020).

Anti-Inflammatory Applications

Ahmed, Molvi, and Khan (2017) synthesized compounds incorporating the 1-Methyl-4-(5-nitropyridin-2-yl)piperazine structure and evaluated their anti-inflammatory activity. These compounds showed significant in vitro anti-inflammatory activity, indicating potential therapeutic applications in inflammation-related conditions (Ahmed, Molvi, & Khan, 2017).

Antiparasitic Activity

1-Methyl-4-(5-nitropyridin-2-yl)piperazine derivatives have also been explored for antiparasitic activity. Foroumadi et al. (2005) synthesized a series of derivatives and evaluated their leishmanicidal activity, discovering that these compounds had significantly better activity than the reference drug pentostam (Foroumadi et al., 2005).

Anticancer Research

Research into the anticancer potential of 1-Methyl-4-(5-nitropyridin-2-yl)ppiperazine derivatives has been conducted. Mustafa et al. (2011) synthesized N1-(coumarin-7-yl)amidrazones incorporating N-piperazines and found that some compounds exhibited potent antitumor activity against specific cancer cell lines (Mustafa et al., 2011).

Antiamoebic and Antigiardial Activities

Saadeh, Mosleh, and Mubarak (2009) synthesized novel compounds from antiparasitic precursors and tested them for antiamoebic and antigiardial activities. They found that some of these compounds exhibited potent lethal activities against parasites like Entamoeba histolytica and Giardia intestinalis, with significantly lower IC50 values than the standard drug metronidazole (Saadeh, Mosleh, & Mubarak, 2009).

Antibacterial and Anti-Parasitic Activities

Al-Qtaitat, Saadeh, and colleagues (2015) prepared a series of metronidazole derivatives containing piperazine rings and evaluated their antibacterial and anti-parasitic activities. They found that some compounds exhibited superior activity compared to metronidazole against certain bacterial and parasitic strains (Al-Qtaitat et al., 2015).

Molecular Binding Studies

Karthikeyan et al. (2015) investigated the binding characteristics of a piperazine derivative to bovine serum albumin (BSA) using fluorescence spectroscopy. Their study provides insights into the pharmacokinetic mechanism of drugs containing piperazine derivatives (Karthikeyan et al., 2015).

Safety And Hazards

The compound has been classified as an irritant . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P264, P270, P301+P312, P330, and P501 .

properties

IUPAC Name

1-methyl-4-(5-nitropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-12-4-6-13(7-5-12)10-3-2-9(8-11-10)14(15)16/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIASOMGGPNYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377279
Record name 1-methyl-4-(5-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(5-nitropyridin-2-yl)piperazine

CAS RN

55403-34-4
Record name 1-methyl-4-(5-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 500 ml. 3-neck, r.b. flask fitted with y-tube and condenser and thermometer, stirrer and addition funnel was charged with a mixture of 2-chloro-5-nitropyridine (15.8 g. 0.1 mole) in ethanol (300 ml.). To this was added N-methylpiperazine (20 g. 0.2 mole) dropwise while stirring. After the addition (ca. 5 min.), the mixture was heated at reflux for 3 hr. while stirring continued. The solution was chilled to 5°C and the crystals were collected by filtration and dried at 60°C to yield 12 g. yellow crystals, m.p. 94°-96°C.
Quantity
15.8 g
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reactant
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Quantity
300 mL
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solvent
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Quantity
20 g
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred mixture of 2-chloro-5-nitropyridine (3.16 g, 20.0 mmol), 1-methyl-piperazine (2.00 g, 2.00 mmol) and potassium carbonate (2.76 g, 20.0 mmol) in DMF is heated at 100° C. for 24 h, cooled, poured into water and extracted with CH2Cl2. The combined extracts are dried over MgSO4 and concentrated in vacuo. The resultant residue is purified by flash chromatography (SiO2, 2% ammonia in 10:90 ethanol:ethyl acetate as eluent) affords the title compound as an off-white solid, 4.0 g (90% yield), identified by NMR analysis.
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods III

Procedure details

An amount of 2 g (9.85 mmol) of 2-bromo-5-nitro-pyridin is stirred in dichloromethane (50 mL), followed by addition of 1-methylpiperazine (10.9 mL, 98.5 mmol). The reaction mixture is refluxed for 1 h. After cooling, the mixture is extracted 3× with sodium bicarbonate, followed by additional washing with brine, dried over sodium sulfate, evaporated, to afford 2 g (91% yield) of yellow crystals; mp 75-76° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Ding, Z Chen, C Zhang, T Xin, Y Wang, H Song… - Molecules, 2012 - mdpi.com
A series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds were designed and synthesized based on the optimization of the virtual screening hit compound N-(6-…
Number of citations: 32 www.mdpi.com
YU Cebeci, ÖÖ Batur, H Boulebd - Journal of Molecular Structure, 2023 - Elsevier
In this work, the synthesis and biological activity of a new series of piperazine-hydrazone derivatives have been reported. The titled compounds were prepared in good yields from 1-…
Number of citations: 2 www.sciencedirect.com
M Guo, D Zuo, J Zhang, L Xing, W Gou, F Jiang… - European Journal of …, 2018 - Elsevier
To identify ALK and ROS1 dual inhibitors conferring resistance to ALK secondary mutations, especially ‘gatekeeper’ L1196 M and the most predominant ceritinib-resistant G1202R …
Number of citations: 16 www.sciencedirect.com
J Guo, S Xiang, J Wang, Y Zhou, Z Wang… - European Journal of …, 2022 - Elsevier
Tropomyosin receptor kinases A (TrkA) is a potential therapeutic target for the treatment of numerous tumor types and chronic pain. However, most of the reported TrkA inhibitors are …
Number of citations: 6 www.sciencedirect.com

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